

An In-depth Technical Guide to L-Glutathione reduced-13C2,15N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Glutathione reduced-13C2,15N*

Cat. No.: *B3155966*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

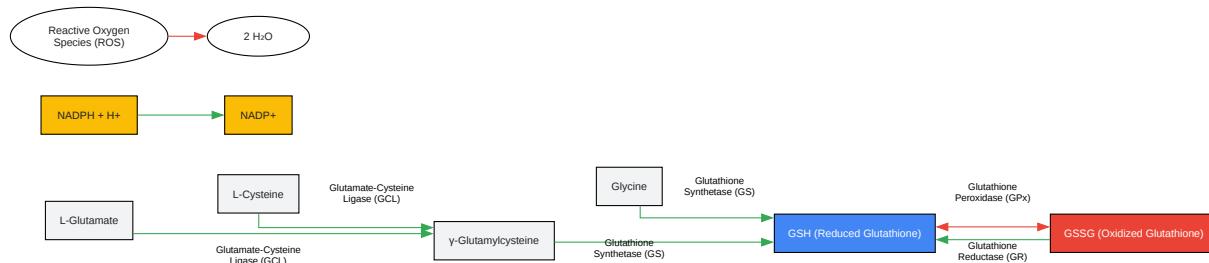
This technical guide provides comprehensive information on **L-Glutathione reduced-13C2,15N**, a stable isotope-labeled internal standard crucial for the accurate quantification of glutathione (GSH) in biological matrices. This document details its chemical properties, provides an in-depth overview of relevant metabolic pathways, and outlines a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.

Core Compound Data

L-Glutathione reduced-13C2,15N is a non-radioactive, isotopically labeled form of L-Glutathione, where two carbon atoms and one nitrogen atom in the glycine moiety are replaced with their heavy isotopes, ¹³C and ¹⁵N, respectively. This mass shift allows for its use as an ideal internal standard in mass spectrometry-based quantification, as it co-elutes with the unlabeled endogenous analyte but is distinguishable by its higher mass-to-charge ratio (m/z).

Table 1: Chemical and Physical Properties

Property	Value
CAS Number	815610-65-2
Molecular Formula	$C_8^{[13]C}_2H_{17}N_2^{[15]N}O_6S$
Molecular Weight	310.30 g/mol
Appearance	White to off-white solid
Purity	Typically $\geq 95\%$
Storage Conditions	-20°C, protected from light and moisture
Solubility	Soluble in water and ethanol


Glutathione Metabolic Pathways

Glutathione is a tripeptide synthesized from the amino acids glutamate, cysteine, and glycine. [1][2] It plays a critical role in cellular protection against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis.[2][3] The key pathways involving glutathione are its biosynthesis and the redox cycle.

Glutathione Biosynthesis and Recycling

The de novo synthesis of glutathione occurs in the cytosol through two ATP-dependent enzymatic steps.[2][3] First, glutamate-cysteine ligase (GCL) catalyzes the formation of γ -glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH synthesis. [3] Subsequently, glutathione synthetase (GS) adds glycine to the C-terminus of γ -glutamylcysteine to form glutathione.[3]

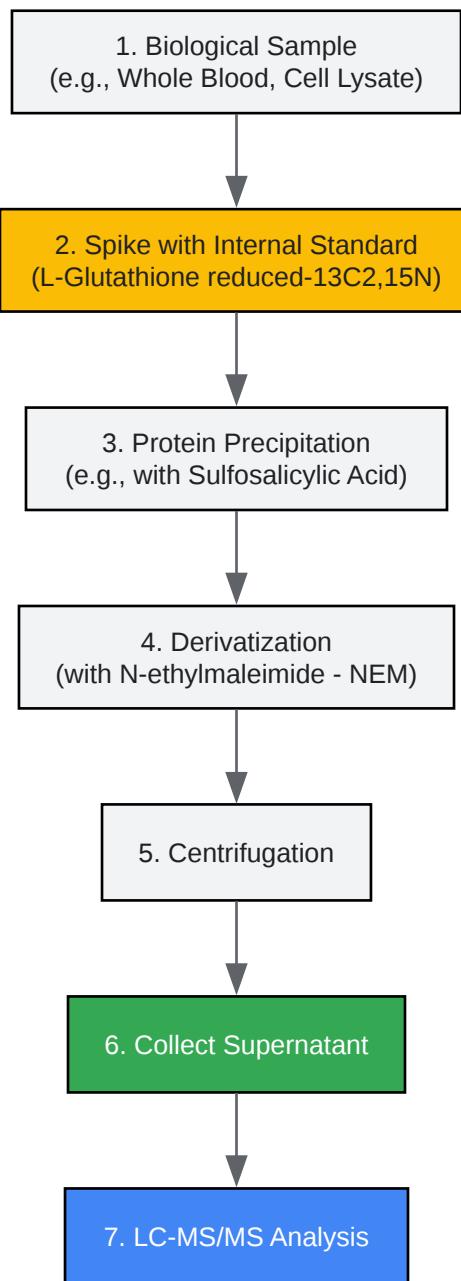
The antioxidant function of GSH involves its oxidation to glutathione disulfide (GSSG) by glutathione peroxidase (GPx) while reducing reactive oxygen species.[3] GSSG can be reduced back to two molecules of GSH by glutathione reductase (GR), utilizing NADPH as a reducing equivalent.[3] This recycling is vital for maintaining a high GSH/GSSG ratio, which is a key indicator of cellular redox status.

[Click to download full resolution via product page](#)

Caption: Glutathione biosynthesis from amino acid precursors and its recycling through the redox cycle.

Experimental Protocol: Quantification of Glutathione using L-Glutathione reduced-13C2,15N by LC-MS/MS

This protocol outlines a common method for the quantification of reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), in biological samples, such as whole blood or cell lysates, using **L-Glutathione reduced-13C2,15N** as an internal standard. Derivatization with N-ethylmaleimide (NEM) is included to stabilize the reactive thiol group of GSH.


Reagents and Materials

- **L-Glutathione reduced-13C2,15N**
- Unlabeled GSH and GSSG standards
- N-ethylmaleimide (NEM)

- Sulfosalicylic acid (SSA)
- Acetonitrile (ACN), LC-MS grade
- Formic acid (FA), LC-MS grade
- Ultrapure water
- Biological matrix (e.g., whole blood, cell culture)

Sample Preparation Workflow

The sample preparation involves protein precipitation, reduction of GSSG (if total glutathione is to be measured), and derivatization of free thiol groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quantification and 13C-Tracer analysis of total reduced glutathione by HPLC-QTOFMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to L-Glutathione reduced-13C2,15N]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3155966#l-glutathione-reduced-13c2-15n-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com